molecular formula C15H13ClN2O6S B13754494 Benzoic acid, 3-(aminosulfonyl)-4-(2-(4-chlorophenyl)ethyl)-5-nitro- CAS No. 72020-11-2

Benzoic acid, 3-(aminosulfonyl)-4-(2-(4-chlorophenyl)ethyl)-5-nitro-

Cat. No.: B13754494
CAS No.: 72020-11-2
M. Wt: 384.8 g/mol
InChI Key: GKWAOCARIKELOU-UHFFFAOYSA-N
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Description

Benzoic acid, 3-(aminosulfonyl)-4-(2-(4-chlorophenyl)ethyl)-5-nitro- is a complex organic compound with a unique structure that includes a benzoic acid core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-(aminosulfonyl)-4-(2-(4-chlorophenyl)ethyl)-5-nitro- typically involves multi-step organic reactions. The process begins with the nitration of benzoic acid to introduce the nitro group. This is followed by sulfonation to add the aminosulfonyl group. The final step involves the alkylation of the benzoic acid derivative with 4-chlorophenylethyl bromide under basic conditions to introduce the 4-chlorophenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-(aminosulfonyl)-4-(2-(4-chlorophenyl)ethyl)-5-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Benzoic acid, 3-(aminosulfonyl)-4-(2-(4-chlorophenyl)ethyl)-5-nitro- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 3-(aminosulfonyl)-4-(2-(4-chlorophenyl)ethyl)-5-nitro- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to interact with enzymes and receptors, potentially inhibiting or activating biological processes. The nitro group, for example, can undergo reduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-nitro-: Similar structure but lacks the aminosulfonyl and 4-chlorophenyl groups.

    Benzoic acid, 3-(aminosulfonyl)-4-methyl-: Similar structure but has a methyl group instead of the 4-chlorophenyl group.

Uniqueness

Benzoic acid, 3-(aminosulfonyl)-4-(2-(4-chlorophenyl)ethyl)-5-nitro- is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the aminosulfonyl group enhances its solubility and reactivity, while the 4-chlorophenyl group contributes to its potential biological activity.

This detailed article provides a comprehensive overview of benzoic acid, 3-(aminosulfonyl)-4-(2-(4-chlorophenyl)ethyl)-5-nitro-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

72020-11-2

Molecular Formula

C15H13ClN2O6S

Molecular Weight

384.8 g/mol

IUPAC Name

4-[2-(4-chlorophenyl)ethyl]-3-nitro-5-sulfamoylbenzoic acid

InChI

InChI=1S/C15H13ClN2O6S/c16-11-4-1-9(2-5-11)3-6-12-13(18(21)22)7-10(15(19)20)8-14(12)25(17,23)24/h1-2,4-5,7-8H,3,6H2,(H,19,20)(H2,17,23,24)

InChI Key

GKWAOCARIKELOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)[N+](=O)[O-])Cl

Origin of Product

United States

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